molecular formula C7H13N3O B1297181 1,3,8-Triazaspiro[4.5]decan-2-one CAS No. 561314-52-1

1,3,8-Triazaspiro[4.5]decan-2-one

Numéro de catalogue B1297181
Numéro CAS: 561314-52-1
Poids moléculaire: 155.2 g/mol
Clé InChI: XLZONOPLKJMTSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“1,3,8-Triazaspiro[4.5]decan-2-one” is a chemical compound with the molecular formula C7H13N3O . It has an average mass of 155.198 Da and a monoisotopic mass of 155.105865 Da .


Molecular Structure Analysis

The molecular structure of “1,3,8-Triazaspiro[4.5]decan-2-one” includes 7 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The structure is spirocyclic, meaning it contains a single atom that is a member of two rings .


Physical And Chemical Properties Analysis

“1,3,8-Triazaspiro[4.5]decan-2-one” has a density of 1.2±0.1 g/cm3, a boiling point of 418.3±45.0 °C at 760 mmHg, and a flash point of 203.8±28.9 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds .

Applications De Recherche Scientifique

1. Inhibition of Permeability Transition Pores

  • Summary of Application: This compound has been found to inhibit permeability transition pores (PTP) through a mechanism that is independent of the FO-ATP Synthase c Subunit Glu119 . This is significant because PTPs play a crucial role in ischemia reperfusion injury (IRI).
  • Methods of Application: The study involved identifying topologically equivalent residues in the human Csub sequence, providing their in vitro validation in Oligomycin A-mediated PTP inhibition, and understanding their relevance in the binding of 1,3,8-Triazaspiro[4.5]decane small molecules .
  • Results: The study provided insights into Csub interactions and the potential for new pharmacological approaches against cardiac reperfusion injury .

2. Delta Opioid Receptor Agonist

  • Summary of Application: 1,3,8-Triazaspiro[4.5]decan-2-one derivatives have been identified as a novel delta opioid receptor-selective agonist chemotype . Delta opioid receptors are a clinical target for various neurological disorders, including migraine and chronic pain.
  • Methods of Application: The study involved screening a small GPCR-focused chemical library using a beta-arrestin assay . The most potent agonist hit compound was found to be selective for the delta opioid receptor over a panel of 167 other GPCRs .
  • Results: The newly discovered chemotype contrasts with molecules like SNC80 that are highly efficacious beta-arrestin recruiters and may suggest this novel class of delta opioid receptor agonists could be expanded on to develop a clinical candidate drug .

3. Anti-Ulcer Activity

  • Summary of Application: 1-Thia-4,8-Diazaspiro Decan-3-One Derivatives, which are related to 1,3,8-Triazaspiro[4.5]decan-2-one, have been found to have anti-ulcer activity .

4. Treatment of Neurological Disorders

  • Summary of Application: Derivatives of 1,3,8-triazaspiro[4.5]decan-2,4-dione have been identified as a novel delta opioid receptor-selective agonist chemotype . These receptors are a clinical target for various neurological disorders, including anxiety, depression, substance abuse, neuropathic pain, acute pain, migraine, asthma, cough, and for improved cognition .
  • Methods of Application: The study involved screening a small GPCR-focused chemical library using a beta-arrestin assay . The most potent agonist hit compound was found to be selective for the delta opioid receptor over a panel of 167 other GPCRs .
  • Results: The newly discovered chemotype contrasts with molecules like SNC80 that are highly efficacious beta-arrestin recruiters and may suggest this novel class of delta opioid receptor agonists could be expanded on to develop a clinical candidate drug .

5. Myelostimulating Activity

  • Summary of Application: 1,3,8-Triazaspiro[4.5]decan-2,4-diones have shown the myelostimulating activity in the artificially induced (with cyclophosphamide) myelodepressive syndrome . The compounds significantly accelerated the regeneration of lymphocyte and granulocyte cell pool of bone marrow hematopoiesis .
  • Methods of Application: The study involved the Strecker reaction of cyanohydrin with ammonium carbonate .

6. Metabolite of Fluspirilene

  • Summary of Application: 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a metabolite of the long-acting neuroleptic agent Fluspirilene . It is also a basic metabolite formed from butyrophenone type agents .

4. Treatment of Neurological Disorders

  • Summary of Application: Derivatives of 1,3,8-triazaspiro[4.5]decan-2,4-dione have been identified as a novel delta opioid receptor-selective agonist chemotype . These receptors are a clinical target for various neurological disorders, including anxiety, depression, substance abuse, neuropathic pain, acute pain, migraine, asthma, cough and for improved cognition .
  • Methods of Application: The study involved screening a small GPCR-focused chemical library using a beta-arrestin assay . The most potent agonist hit compound was found to be selective for the delta opioid receptor over a panel of 167 other GPCRs .
  • Results: The newly discovered chemotype contrasts with molecules like SNC80 that are highly efficacious beta-arrestin recruiters and may suggest this novel class of delta opioid receptor agonists could be expanded on to develop a clinical candidate drug .

5. Myelostimulating Activity

  • Summary of Application: 1,3,8-Triazaspiro [4.5]decane-2,4-diones have shown the myelostimulating activity in the artificially induced (with cyclophosphamide) myelodepressive syndrome . The compounds significantly accelerated the regeneration of lymphocyte and granulocyte cell pool of bone marrow hematopoiesis .
  • Methods of Application: The study involved the Strecker reaction of cyanohydrin with ammonium carbonate .

6. Metabolite of Fluspirilene

  • Summary of Application: 1-Phenyl-1,3,8-triazaspiro [4.5]decan-4-one is a metabolite of long acting neuroleptic agent Fluspirilene . It is also a basic metabolite formed from butyrophenone type agents .

Propriétés

IUPAC Name

1,3,8-triazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c11-6-9-5-7(10-6)1-3-8-4-2-7/h8H,1-5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZONOPLKJMTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327543
Record name 1,3,8-Triazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,8-Triazaspiro[4.5]decan-2-one

CAS RN

561314-52-1
Record name 1,3,8-Triazaspiro[4.5]decan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561314-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,8-Triazaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,8-Triazaspiro[4.5]decan-2-one
Reactant of Route 2
1,3,8-Triazaspiro[4.5]decan-2-one
Reactant of Route 3
1,3,8-Triazaspiro[4.5]decan-2-one
Reactant of Route 4
1,3,8-Triazaspiro[4.5]decan-2-one
Reactant of Route 5
1,3,8-Triazaspiro[4.5]decan-2-one
Reactant of Route 6
1,3,8-Triazaspiro[4.5]decan-2-one

Citations

For This Compound
5
Citations
MM Mehrotra, JA Heath, MS Smyth… - Journal of medicinal …, 2004 - ACS Publications
In our efforts to develop orally active GPIIb-IIIa antagonists with improved pharmaceutical properties, we have utilized a novel 2,8-diazaspiro[4.5]decane scaffold as a template. We …
Number of citations: 31 pubs.acs.org
A Dolbois, RK Bedi, E Bochenkova… - Journal of medicinal …, 2021 - ACS Publications
N 6 -methyladenosine (m 6 A) is the most frequent of the 160 RNA modifications reported so far. Accumulating evidence suggests that the METTL3/METTL14 protein complex, part of the …
Number of citations: 39 pubs.acs.org
MAA Mohamed, AM Kadry, SA Bekhit… - Journal of Enzyme …, 2023 - Taylor & Francis
New spiro-piperidine derivatives were synthesised via the eco-friendly ionic liquids in a one-pot fashion. The in vitro antileishmanial activity against Leishmania major promastigote and …
Number of citations: 7 www.tandfonline.com
JM Bartolomé-Nebreda, AA Trabanco… - Expert Opinion on …, 2021 - Taylor & Francis
Introduction: O-GlcNAcylation is a highly abundant post-translational modification of multiple proteins, including the microtubule-binding protein tau, governed by just two enzymes’ …
Number of citations: 21 www.tandfonline.com
NL Yan, D Santos-Martins, R Nair, A Chu… - Journal of medicinal …, 2021 - ACS Publications
In immunoglobulin light-chain (LC) amyloidosis, transient unfolding or unfolding and proteolysis enable aggregation of LC proteins, causing potentially fatal organ damage. A drug that …
Number of citations: 17 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.